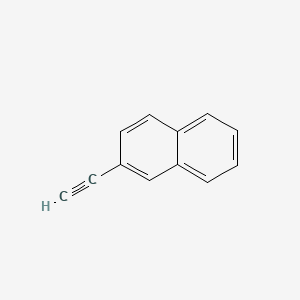

2-Ethynylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXPFTLEVNQLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30607-03-5 | |

| Record name | Naphthalene, 2-ethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30607-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50183690 | |

| Record name | 2-Ethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2949-26-0, 123333-47-1 | |

| Record name | 2-Ethynylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2-ethynyl-, labeled with tritium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethynylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethynylnaphthalene (CAS 2949-26-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Naphthyl-Alkyne Building Block

2-Ethynylnaphthalene is a specialized chemical intermediate that merges the rigid, aromatic scaffold of a naphthalene ring with the high reactivity of a terminal alkyne functional group.[1] This unique combination makes it an invaluable building block in modern organic synthesis and materials science.[2][3] Its structure allows for the precise construction of complex conjugated systems, which are foundational to the development of novel pharmaceuticals, organic electronic materials, and fluorescent probes.[1] The terminal alkyne is particularly amenable to powerful coupling reactions, such as the Sonogashira coupling and azide-alkyne "click" chemistry, enabling its efficient incorporation into a diverse array of molecular architectures.[2][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in research and development.

Physicochemical and Safety Profile

Accurate characterization and safe handling are paramount for the successful application of any chemical reagent. The key properties of this compound are summarized below.

Physicochemical Properties

The physical and chemical characteristics of this compound determine its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 2949-26-0 | [5][6] |

| Molecular Formula | C₁₂H₈ | [5][6] |

| Molecular Weight | 152.19 g/mol | [6][7] |

| Appearance | White to yellow or orange crystalline solid/powder | [5][8] |

| Melting Point | 40.0 to 44.0 °C | [5][9] |

| Boiling Point | 110 °C at 1 mmHg | [5][9] |

| Solubility | Likely soluble in common organic solvents (THF, toluene, DCM); poorly soluble in water | [10] |

| Storage Temperature | 0-10°C, Refrigerated | [8] |

| Key Identifiers | InChIKey: IZXPFTLEVNQLGD-UHFFFAOYSA-N | [6] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[5][6] Some reports also indicate H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[6]

-

Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5] P261 (Avoid breathing dust). It is crucial to work in a well-ventilated area, preferably a chemical fume hood.[11]

-

Conditions to Avoid : The compound is noted to be heat-sensitive.[8][12] Keep away from heat, sparks, open flames, and other ignition sources.[11]

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

Synthesis and Purification

The synthesis of this compound can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and the desired scale.

Synthetic Route: Desilylation of a Silyl-Protected Alkyne

A common and high-yielding method involves the deprotection of a silyl-capped alkyne, such as trimethyl(2-naphthylethynyl)silane. The high affinity of fluoride ions for silicon makes this a highly efficient and clean transformation.

-

Reaction Setup : To a stirred solution of trimethyl(2-naphthylethynyl)silane (1.0 eq.) in dry tetrahydrofuran (THF, ~0.1 M), add tetrabutylammonium fluoride (TBAF, ~1.2 eq., 1.0 M solution in THF) dropwise under an inert argon atmosphere.

-

Causality: An inert atmosphere is critical to prevent side reactions involving oxygen or moisture. TBAF is the reagent of choice as its bulky cation enhances solubility in organic solvents and the fluoride anion is a potent desilylating agent.

-

-

Reaction Monitoring : Stir the reaction mixture at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup : Upon completion, dilute the reaction mixture with ethyl acetate. Perform an aqueous wash with 10% HCl solution to neutralize the reaction and remove TBAF salts.

-

Extraction : Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate to recover any dissolved product.

-

Drying and Concentration : Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the resulting residue by flash column chromatography on silica gel, eluting with hexane, to yield pure this compound as a colorless oil or white solid.[5][9]

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Development

The terminal alkyne of this compound is the hub of its reactivity, making it a powerful tool for C-C bond formation and molecular conjugation.

The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a cornerstone of modern organic synthesis, used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14][15] While this compound can be synthesized via this method, it is more commonly used as the alkyne reagent to build more complex molecules.[10] The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[16][17]

The reaction proceeds via two interconnected catalytic cycles:

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with the copper acetylide. Reductive elimination yields the final coupled product and regenerates the Pd(0) catalyst.[14][15]

-

Copper Cycle : The Cu(I) salt reacts with the terminal alkyne (this compound) in the presence of a base to form a copper(I) acetylide intermediate.[18] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex, increasing the reaction rate.[14]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired aryl halide (e.g., iodobenzene, 1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.04-0.10 eq.).

-

Solvent and Base Addition : Add anhydrous, degassed solvent (e.g., THF or toluene) followed by a suitable base (e.g., triethylamine or diisopropylamine, 2-5 eq.).

-

Causality: The base is essential to neutralize the hydrogen halide byproduct generated during the formation of the copper acetylide, driving the reaction forward.[14] Degassing the solvent removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Conditions : Stir the mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor progress by TLC or GC-MS.

-

Workup and Purification : Upon completion, filter the reaction mixture through a plug of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[4][19] The premier click reaction is the Cu(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[20][21] The terminal alkyne of this compound makes it an excellent partner for this transformation.

This reaction is a cornerstone of bioconjugation and drug discovery. It allows for the precise and efficient linking of the naphthalene moiety to biomolecules (proteins, DNA), drug candidates, or fluorescent probes that have been tagged with an azide group.[21][22] The resulting triazole linker is exceptionally stable under biological conditions.[20]

Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application in Mechanistic Biology and Drug Discovery

Beyond its role as a synthetic building block, this compound has been utilized in mechanistic studies. For example, it was synthesized and examined as a potential mechanism-based inactivator of cytochrome P-450 enzymes.[23] Specifically, it was shown to be a potent, time-dependent inactivator of the N-oxidation of 2-naphthylamine, a reaction catalyzed by the P-450IA2 isozyme.[23] This application highlights its value as a chemical probe for studying enzyme mechanisms, a critical aspect of drug development and toxicology.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. 2-Ethynyl-naphthalene | 2949-26-0 [chemicalbook.com]

- 6. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-ethynyl-naphthalene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 2949-26-0 | TCI EUROPE N.V. [tcichemicals.com]

- 9. 2-Ethynyl-naphthalene CAS#: 2949-26-0 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. labproinc.com [labproinc.com]

- 13. fishersci.com [fishersci.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. jk-sci.com [jk-sci.com]

- 18. youtube.com [youtube.com]

- 19. chemistry.illinois.edu [chemistry.illinois.edu]

- 20. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jetir.org [jetir.org]

- 22. benchchem.com [benchchem.com]

- 23. This compound as a mechanism-based inactivator of the cytochrome P-450 catalyzed N-oxidation of 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynylnaphthalene

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylnaphthalene (CAS No: 2949-26-0) is a pivotal organic compound that merges the structural rigidity of a naphthalene core with the versatile reactivity of a terminal alkyne. This unique combination makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis.[1][2][3] Its utility as a chemical intermediate is prominent in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials for organic electronics.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and purification, an analysis of its spectral characteristics, and an exploration of its chemical reactivity. The information herein is intended to equip researchers and drug development professionals with the technical knowledge required for its effective application.

Molecular Structure and Core Properties

This compound is a polycyclic aromatic hydrocarbon characterized by a naphthalene ring system substituted with an ethynyl group at the C-2 position.[4] This structure imparts a unique blend of aromaticity and the linear, electron-rich nature of a terminal alkyne.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 2949-26-0 | [5][6] |

| Molecular Formula | C₁₂H₈ | [4] |

| Molecular Weight | 152.19 g/mol | [6] |

| Appearance | White to yellow or orange crystalline solid/powder | [1] |

| Melting Point | 40.0 to 44.0 °C | |

| Boiling Point | 270.4 °C at 760 mmHg 110 °C at 1 mmHg | |

| Density | 1.07 g/cm³ (Predicted) | |

| Vapor Pressure | 0.0114 mmHg at 25 °C | |

| Flash Point | 106.3 °C | |

| Refractive Index (n_D) | 1.643 | |

| Solubility | Insoluble in water; Soluble in organic solvents like THF, ethyl acetate, hexane, alcohols, ether, acetone, and chloroform. | [4][7] |

| LogP | 2.82110 | |

| Synonyms | (2-Naphthyl)acetylene, Naphthalen-2-ylacetylene, β-Ethynylnaphthalene | [4][8] |

Spectroscopic Profile

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Below is an analysis of its expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Estimated):

-

Aromatic Protons (7H): The seven protons on the naphthalene ring are expected to resonate in the downfield region of δ 7.4-8.0 ppm . The specific chemical shifts and coupling patterns will be complex due to the fused ring system. The proton at the C1 position, being ortho to the ethynyl-substituted carbon, would likely experience a distinct shift compared to the others.

-

Alkynyl Proton (1H): The terminal acetylenic proton is expected to appear as a sharp singlet around δ 3.0-3.5 ppm . This relatively upfield shift for a proton attached to an sp-hybridized carbon is characteristic and is due to the magnetic anisotropy of the carbon-carbon triple bond.[8]

¹³C NMR (Estimated): The molecule contains 12 carbon atoms in unique chemical environments.

-

Aromatic Carbons (10C): The ten carbons of the naphthalene ring are expected to appear in the δ 120-135 ppm range.[9][10] The two quaternary carbons at the ring fusion (C4a, C8a) will likely have distinct shifts. The carbon directly attached to the ethynyl group (C2) will be shifted further downfield.

-

Alkynyl Carbons (2C): The two sp-hybridized carbons of the ethynyl group are expected in the δ 80-90 ppm range.[9][10] The terminal carbon (≡C-H) typically resonates slightly upfield compared to the internal carbon (Ar-C≡).

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.

-

≡C-H Stretch: A sharp, strong absorption band is expected around 3300–3270 cm⁻¹ .[11] This is a highly characteristic peak for a terminal alkyne and is often used for diagnostic purposes.

-

C≡C Stretch: A weak to medium, sharp absorption is expected in the range of 2260–2100 cm⁻¹ .[11] The intensity of this peak can be variable.

-

Aromatic C-H Stretch: Absorptions will appear just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹ ).

-

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1600–1450 cm⁻¹ region, characteristic of the naphthalene ring system.

Synthesis and Purification Protocols

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions or by deprotection of a silyl-protected precursor.

Synthesis via Desilylation (Self-Validating Protocol)

This method is advantageous as it starts from a stable, easily handled silyl-protected alkyne and the reaction proceeds to completion with high yield, which can be easily monitored by Thin Layer Chromatography (TLC).

Rationale: Trimethylsilyl (TMS) groups are excellent protecting groups for terminal alkynes. Their removal is efficiently achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), under mild conditions. The formation of the volatile byproduct, fluoro-trimethylsilane, and water-soluble TBAF salts simplifies the workup procedure.

Caption: Experimental workflow for synthesis via desilylation.

Step-by-Step Methodology: [12][13]

-

Reaction Setup: To a stirred solution of trimethyl(3-(naphth-2-yl)ethynyl)silane (e.g., 534 mg, 2.39 mmol) in dry tetrahydrofuran (THF, 25 mL) under an argon atmosphere, add tetrabutylammonium fluoride (TBAF) (2.9 mL of a 1.0 M solution in THF, 2.87 mmol).

-

Reaction Monitoring: Stir the mixture at room temperature for 1 hour. Progress can be monitored by TLC, observing the disappearance of the starting material.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash with a 10% aqueous solution of hydrochloric acid (HCl).

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with hexane to yield this compound. The product is often isolated as a colorless oil which solidifies upon standing.

Synthesis via Sonogashira Coupling

This is a powerful C-C bond-forming reaction, directly coupling a terminal alkyne with an aryl halide.

Rationale: The Sonogashira coupling utilizes a dual catalytic system. A palladium complex (e.g., Pd(PPh₃)₄) facilitates the oxidative addition of the aryl halide and the final reductive elimination, while a copper(I) salt (e.g., CuI) generates a copper(I) acetylide intermediate, which is crucial for the transmetalation step to the palladium center. The amine base is essential to neutralize the HX byproduct and to act as a ligand and/or solvent.[12][14][15]

General Protocol:

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere (Argon or Nitrogen), combine 2-bromonaphthalene (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%) in a suitable amine solvent such as triethylamine or a mixture of THF and diisopropylamine.

-

Alkyne Addition: Introduce a source of acetylene. This can be done by bubbling acetylene gas through the solution or, more conveniently and safely, by using a protected alkyne like trimethylsilylacetylene (followed by a deprotection step as described in 3.1).

-

Reaction: Heat the reaction mixture (typically 50-80 °C) and stir until the starting aryl halide is consumed (monitored by TLC or GC-MS).

-

Workup and Purification: After cooling, the reaction mixture is typically filtered to remove amine salts, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its terminal alkyne functionality, making it a versatile precursor for more complex molecules.

Caption: Reactivity profile of this compound.

-

Transition Metal-Catalyzed Coupling: As a terminal alkyne, it readily participates in Sonogashira coupling reactions with various aryl or vinyl halides to form disubstituted alkynes. This is a cornerstone reaction for building larger conjugated systems used in organic electronics.[3]

-

Cycloaddition Reactions: It undergoes copper- or ruthenium-catalyzed azide-alkyne cycloaddition ("Click Chemistry") to form stable 1,2,3-triazole rings, a common linkage strategy in medicinal chemistry and bioconjugation. It can also participate in other cycloadditions, such as [2+2] cycloadditions with alkenes under thermal conditions to build more complex polycyclic frameworks.[11]

-

Hydroboration: The ruthenium-catalyzed (Z)-selective hydroboration of this compound with reagents like H–B(dan) (dan = naphthalene-1,8-diaminato) can generate synthetically valuable (Z)-alkenylboranes, which are versatile intermediates for further cross-coupling reactions.[4][5]

-

Additions to the Triple Bond: The ethynyl group is susceptible to nucleophilic and electrophilic additions, allowing for the introduction of a wide range of functional groups.

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

GHS Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[8]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a cool, dry place away from heat and direct sunlight. It is noted to be heat-sensitive.[5]

-

Fire Safety: Use dry chemical, foam, water spray, or carbon dioxide for extinguishing fires.

Conclusion

This compound is a compound of significant scientific and commercial interest, bridging the fields of organic synthesis, pharmaceutical development, and materials science. Its well-defined physicochemical properties, combined with the predictable and versatile reactivity of the terminal alkyne group, make it an indispensable tool for the modern chemist. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the unique characteristics of this molecule in their work. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its safe and effective application in the laboratory and beyond.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reaxys – ETH Library | ETH Zurich [library.ethz.ch]

- 3. nbinno.com [nbinno.com]

- 4. This compound [webbook.nist.gov]

- 5. labproinc.com [labproinc.com]

- 6. 2-ethynyl-naphthalene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. 2-Ethynyl-naphthalene | 2949-26-0 [chemicalbook.com]

- 12. 2-Ethynyl-naphthalene CAS#: 2949-26-0 [m.chemicalbook.com]

- 13. soc.chim.it [soc.chim.it]

- 14. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-Ethynylnaphthalene

This guide provides an in-depth exploration of the fundamental physicochemical properties of 2-ethynylnaphthalene, a key building block in organic synthesis, particularly for the development of novel pharmaceutical agents and advanced materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of established data, detailed experimental protocols, and the underlying scientific principles that govern the accurate determination of these properties.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (CAS No. 2949-26-0) is a yellow crystalline solid with the molecular formula C₁₂H₈ and a molecular weight of 152.19 g/mol .[3][4] Its structure, featuring a naphthalene core appended with a reactive ethynyl group, makes it a valuable intermediate in a variety of chemical transformations.[1] The terminal alkyne functionality serves as a handle for diverse coupling reactions, such as the Sonogashira coupling, enabling the construction of complex molecular architectures.[1] This versatility has led to its use in the synthesis of active pharmaceutical ingredients (APIs) and in the development of organic electronic materials.[1][2]

Given its significance, the accurate characterization of its physical properties, primarily its melting and boiling points, is paramount for ensuring purity, confirming identity, and predicting its behavior in various reaction conditions.

Core Physicochemical Properties of this compound

The melting and boiling points are critical identifiers for a pure crystalline solid. These thermal transition points are sensitive to impurities, which can cause a depression and broadening of the melting point range.[5] The following table summarizes the reported values for this compound.

| Physical Property | Value | Source(s) |

| Melting Point | 40.0 to 44.0 °C | [3][6][7] |

| 42 °C | [6][8] | |

| 36 °C | [9] | |

| Boiling Point | 270.4 °C at 760 mmHg | [3] |

| 110 °C at 1 mmHg | [6][7][10] | |

| Appearance | White to Yellow to Orange powder to crystal | [6][11] |

The variation in the reported melting point may be attributed to differences in the purity of the samples analyzed. A sharp melting point range of 0.5-1.0°C is indicative of a highly pure compound.

Experimental Determination of Melting and Boiling Points

The precise determination of melting and boiling points is a fundamental skill in synthetic chemistry. The following sections provide detailed, field-proven protocols for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[5]

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[12]

-

Sample Preparation:

-

Place a small amount of dry this compound on a clean, dry watch glass.

-

Crush the crystals into a fine powder using a spatula.[13]

-

Take a capillary tube sealed at one end.[5]

-

Press the open end of the capillary tube into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[14] A sample height of 1-2 mm is sufficient.[5][13]

-

-

Measurement using a Digital Melting Point Apparatus:

-

Ensure the heating block is clean and at room temperature.

-

Insert the packed capillary tube into the sample holder of the apparatus.[14]

-

Set a rapid heating rate (e.g., 10 °C/min) to quickly approach the expected melting point.[14]

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.[14]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts (T₂).[14]

-

The melting point range is reported as T₁ - T₂.

-

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Thiele Tube Method

For determining the boiling point of small quantities of a liquid, the Thiele tube method is a classic and effective approach.[15] Although this compound is a solid at room temperature, this method can be applied to its molten state or to determine the boiling point of a liquid organic compound in general.

A small amount of the liquid is heated in a fusion tube along with an inverted, sealed capillary tube. As the liquid heats, the air trapped in the capillary tube expands and escapes as bubbles. The boiling point is the temperature at which, upon cooling, the vapor pressure inside the capillary equals the atmospheric pressure, and the liquid is drawn into the capillary tube.[16]

-

Apparatus Setup:

-

Place a few milliliters of the liquid sample into a small test tube (fusion tube).[17]

-

Take a capillary tube and seal one end by heating it in a flame.[15][18]

-

Place the sealed capillary tube, open end down, into the fusion tube containing the liquid.[15]

-

Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.[17]

-

Clamp the thermometer and fusion tube assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil). The side arm of the Thiele tube ensures uniform heating of the oil bath.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[16]

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[16] Record this temperature.

-

Caption: Workflow for Boiling Point Determination.

The Critical Role of Purity

The synthesis of this compound, often achieved through methods like desilylation of a protected precursor, requires careful purification, typically by flash chromatography, to remove starting materials and byproducts.[7][10] The presence of impurities can significantly affect the melting point, leading to a lower and broader melting range. This phenomenon, known as melting point depression, is a colligative property and serves as a reliable indicator of purity. Therefore, a sharp melting point range obtained experimentally provides strong evidence for the high purity of the synthesized this compound.

Caption: Purity's Influence on Melting Point.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its application in research and development. The protocols outlined in this guide provide a robust framework for obtaining reliable data. Adherence to these methodologies, coupled with an understanding of the influence of purity, will ensure the quality and consistency of this vital synthetic intermediate, ultimately contributing to the successful advancement of scientific discovery in drug development and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. This compound | 2949-26-0 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 2-Ethynyl-naphthalene CAS#: 2949-26-0 [m.chemicalbook.com]

- 8. labproinc.com [labproinc.com]

- 9. This compound [stenutz.eu]

- 10. 2-Ethynyl-naphthalene | 2949-26-0 [chemicalbook.com]

- 11. This compound - Starshinechemical [starshinechemical.com]

- 12. pennwest.edu [pennwest.edu]

- 13. byjus.com [byjus.com]

- 14. jove.com [jove.com]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. Video: Boiling Points - Concept [jove.com]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. byjus.com [byjus.com]

An In-depth Technical Guide to the Solubility of 2-Ethynylnaphthalene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethynylnaphthalene in organic solvents. Recognizing the limited availability of direct experimental data for this specific compound, this paper leverages the extensive and well-documented solubility data of naphthalene, a structurally analogous aromatic hydrocarbon, to elucidate the governing principles and predict the solubility behavior of this compound. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering insights into solvent selection, crystallization processes, and formulation development. The document covers the physicochemical properties of this compound, theoretical solubility frameworks, experimental methodologies, and a detailed analysis of factors influencing solubility.

Introduction: The Significance of this compound and its Solubility

This compound is a valuable building block in organic synthesis, finding applications in the development of advanced materials, organic electronics, and complex pharmaceutical intermediates. Its rigid, aromatic structure combined with the reactive ethynyl group makes it a versatile precursor for creating novel molecular architectures.

Understanding the solubility of this compound is paramount for its practical application. Key processes that are critically dependent on solubility data include:

-

Reaction Chemistry: Selecting an appropriate solvent that can dissolve reactants to a desired concentration is fundamental for optimizing reaction kinetics and yield.

-

Purification: Crystallization, a primary method for purifying solid compounds, relies on precise knowledge of solubility curves in different solvents to maximize recovery and purity.

-

Formulation: In pharmaceutical and material science applications, controlling the solubility is essential for drug delivery systems, thin-film deposition, and composite material fabrication.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ | --INVALID-LINK-- |

| Molecular Weight | 152.19 g/mol | --INVALID-LINK-- |

| Melting Point | 40.0 to 44.0 °C | --INVALID-LINK-- |

| Boiling Point | 270.4 °C at 760 mmHg | --INVALID-LINK-- |

| Appearance | White to yellow crystalline solid | --INVALID-LINK-- |

| LogP (Octanol-Water Partition Coefficient) | 2.82 | --INVALID-LINK-- |

The LogP value of 2.82 indicates that this compound is a lipophilic (fat-soluble) and nonpolar compound, predicting poor solubility in water but good solubility in nonpolar organic solvents.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of mixing. The process involves overcoming the solute-solute interactions (lattice energy) and solvent-solvent interactions to form new solute-solvent interactions.

For a compound like this compound, which is a nonpolar aromatic hydrocarbon, the primary intermolecular forces are London dispersion forces. Therefore, it will dissolve best in solvents that also exhibit similar intermolecular forces. The ethynyl group may allow for weak dipole-dipole interactions or act as a very weak hydrogen bond donor, potentially increasing its solubility in moderately polar solvents compared to naphthalene.

Several thermodynamic models can be used to correlate and predict solubility data. Commonly used models for solid-liquid equilibria include the Apelblat equation, the Wilson model, and the λh model[1][2]. These models use thermodynamic parameters to fit experimental data and predict solubility at different temperatures.

Caption: Intermolecular forces governing the dissolution of this compound.

Experimental Solubility Data (Using Naphthalene as a Proxy)

As a close structural analog, the solubility of naphthalene provides excellent insight into the expected behavior of this compound. The following table summarizes the experimentally determined mole fraction solubility (x₁) of naphthalene in several common organic solvents at various temperatures.

| Solvent | Temperature (K) | Naphthalene Mole Fraction (x₁) |

| Toluene | 291.35 | 0.2315 |

| 298.15 | 0.2889 | |

| 308.25 | 0.3921 | |

| 318.15 | 0.5187 | |

| 328.15 | 0.6764 | |

| Acetone | 297.17 | 0.1601 |

| 303.45 | 0.2087 | |

| 309.55 | 0.2698 | |

| 315.85 | 0.3452 | |

| 322.70 | 0.4451 | |

| Ethanol | 304.26 | 0.0463 |

| 313.15 | 0.0768 | |

| 322.15 | 0.1221 | |

| 331.15 | 0.1873 | |

| 339.76 | 0.2764 | |

| Heptane | 290.25 | 0.1198 |

| 301.15 | 0.1912 | |

| 312.15 | 0.2911 | |

| 323.15 | 0.4298 | |

| 333.75 | 0.6134 | |

| Data sourced from Liu et al., J. Chem. Eng. Data 2009, 54, 4, 1481–1484.[1] |

Analysis of the Data:

-

Effect of Solvent Polarity: Naphthalene shows the highest solubility in toluene, a nonpolar aromatic solvent. This is a clear demonstration of the "like dissolves like" principle, as both solute and solvent are dominated by London dispersion forces and potential π-π stacking interactions. Its solubility is significantly lower in ethanol, a polar protic solvent, due to the mismatch in intermolecular forces. The energy required to break the strong hydrogen bonds between ethanol molecules is not sufficiently compensated by the weak interactions with naphthalene.

-

Effect of Temperature: For all solvents, the solubility of naphthalene increases with temperature.[3][4] This indicates that the dissolution process is endothermic, which is typical for the dissolution of crystalline solids.

Factors Influencing Solubility

Several factors can be manipulated to control the solubility of this compound.

Caption: Key factors that influence the solubility of this compound.

-

Temperature: As demonstrated by the data for naphthalene, increasing the temperature will almost certainly increase the solubility of this compound in organic solvents.[3][4] This is the most common and effective method for increasing solute concentration, particularly for crystallization processes.

-

Solvent Choice: The selection of the solvent is the most critical factor. Based on the structure of this compound, the best solvents will be nonpolar to moderately polar aprotic solvents.

-

Excellent Solvents: Aromatic hydrocarbons (e.g., toluene, xylene, benzene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., THF, diethyl ether).

-

Moderate Solvents: Ketones (e.g., acetone, MEK), esters (e.g., ethyl acetate).

-

Poor Solvents: Alcohols (e.g., ethanol, methanol), alkanes (e.g., hexane, heptane), and water.

-

-

Pressure: For solid-liquid systems, the effect of pressure on solubility is generally negligible under typical laboratory conditions.

Experimental Protocol: Isothermal Gravimetric Method for Solubility Determination

To generate precise solubility data for this compound, a reliable experimental method must be employed. The isothermal gravimetric method is a standard and accurate technique.[5][6][7]

Caption: Workflow for determining solubility via the isothermal gravimetric method.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of choice (analytical grade)

-

Jacketed glass vials with screw caps

-

Thermostatic water bath

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Glass syringes with syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven or vacuum oven

Procedure:

-

Preparation: Set the thermostatic water bath to the desired temperature (e.g., 298.15 K / 25 °C). Allow it to stabilize.

-

Saturation: Add a known volume of the solvent to a jacketed glass vial containing a magnetic stir bar. Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed and undissolved solid remains visible.

-

Equilibration: Seal the vial and place it in the thermostatic bath. Stir the mixture vigorously for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Periodically check if the concentration is stable to confirm equilibrium.[5]

-

Sampling: After equilibration, stop the stirring and allow the excess solid to settle for at least 2 hours.

-

Sample Withdrawal: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter. The syringe and filter should be pre-heated to the experimental temperature to prevent premature crystallization of the solute.

-

Mass Determination: a. Tare a clean, dry sample vial on the analytical balance (record as W_vial). b. Dispense the filtered solution into the tared vial, seal it, and weigh it immediately (record as W_total). c. Carefully evaporate the solvent from the vial using a stream of nitrogen or a vacuum oven at a moderate temperature until a constant weight is achieved. d. Weigh the vial containing the dried solute (record as W_final).

-

Calculation:

-

Mass of Solute = W_final - W_vial

-

Mass of Solvent = W_total - W_final

-

Solubility ( g/100 g solvent) = (Mass of Solute / Mass of Solvent) x 100

-

Conclusion

While direct experimental solubility data for this compound remains scarce, a robust understanding of its behavior can be derived from its physicochemical properties and by using its structural analog, naphthalene, as a predictive model. This compound is a nonpolar compound expected to exhibit high solubility in nonpolar aromatic and halogenated solvents, with solubility increasing significantly with temperature. The provided experimental protocol for the isothermal gravimetric method offers a reliable pathway for researchers to generate the precise data needed for process optimization, purification, and formulation in their specific applications.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Ethynylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-ethynylnaphthalene. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for unambiguous identification and quality control. This document delves into the theoretical principles governing the chemical shifts and coupling constants observed in the spectra, including the significant influence of anisotropic effects from the naphthalene ring system and the ethynyl moiety. Detailed experimental protocols for sample preparation and spectral acquisition are provided, ensuring reproducibility and accuracy. All data is presented in a clear, tabular format, and key concepts are illustrated with diagrams to facilitate understanding.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₁₂H₈.[1][2] Its rigid, planar structure, consisting of a naphthalene core functionalized with an ethynyl group at the 2-position, imparts unique electronic and steric properties. These characteristics make it a valuable synthon in the development of novel organic materials, including polymers and liquid crystals, as well as a key intermediate in the synthesis of complex pharmaceutical agents.

Given its utility, the precise and accurate characterization of this compound is a critical step in any research or development workflow. NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. This guide aims to provide a detailed and practical understanding of the ¹H and ¹³C NMR spectra of this important compound.

¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), reveals a complex yet interpretable set of signals in the aromatic and acetylenic regions. The interpretation of this spectrum requires an appreciation of both through-bond scalar coupling and through-space anisotropic effects.

Predicted ¹H NMR Spectral Data

While experimental data from the literature provides the most accurate information, predicted spectra can also serve as a valuable guide for initial assignments. The following table outlines the predicted ¹H NMR chemical shifts (δ) and coupling constants (J) for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1' | 3.10 | s | - |

| H-1 | 7.95 | s | - |

| H-3 | 7.55 | d | J ≈ 8.5 |

| H-4 | 7.85 | d | J ≈ 8.5 |

| H-5 | 7.80 | d | J ≈ 8.0 |

| H-6 | 7.45 | t | J ≈ 7.5 |

| H-7 | 7.50 | t | J ≈ 7.5 |

| H-8 | 7.80 | d | J ≈ 8.0 |

Note: These are predicted values and may differ slightly from experimental results. The proton numbering scheme is provided in Figure 1.

Analysis of Spectral Features

Aromatic Protons (H-1 to H-8): The seven aromatic protons of the naphthalene ring system resonate in the downfield region of the spectrum, typically between 7.40 and 8.00 ppm. Their specific chemical shifts are influenced by a combination of factors:

-

Ring Current Anisotropy: The delocalized π-electron system of the naphthalene rings generates a powerful diamagnetic ring current when placed in an external magnetic field.[3][4][5] This induced magnetic field deshields the protons on the periphery of the rings, causing them to resonate at higher chemical shifts (further downfield) than they would in a non-aromatic system.[3][4][5]

-

Substituent Effects: The electron-withdrawing nature of the ethynyl group influences the electron density distribution within the naphthalene rings, leading to further deshielding of nearby protons.

The coupling patterns observed for the aromatic protons are a result of spin-spin coupling with their neighbors. Protons on adjacent carbons (vicinal coupling, ³J) typically exhibit coupling constants in the range of 6-10 Hz.[6] Long-range couplings (⁴J and ⁵J) are also possible in aromatic systems, though they are generally smaller (1-3 Hz) and may not always be resolved.[6]

Acetylenic Proton (H-1'): The proton of the terminal alkyne, H-1', is expected to appear as a sharp singlet. Its chemical shift is influenced by the magnetic anisotropy of the carbon-carbon triple bond.[7] The circulation of π-electrons in the triple bond generates a shielding cone along the bond axis, causing the acetylenic proton to resonate at a relatively upfield position (around 3.10 ppm) compared to vinylic or aromatic protons.[7]

Long-Range Coupling: While the acetylenic proton is not directly coupled to any other protons, long-range coupling across the triple bond to the aromatic protons (e.g., ⁴J or ⁵J) can sometimes be observed, although it is typically very small (< 1 Hz).[8]

¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a single resonance, and their chemical shifts are indicative of their chemical environment.

Predicted ¹³C NMR Spectral Data

The following table presents the predicted ¹³C NMR chemical shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' | 83.0 |

| C-2' | 78.0 |

| C-1 | 128.0 |

| C-2 | 121.0 |

| C-3 | 128.5 |

| C-4 | 127.0 |

| C-4a | 133.0 |

| C-5 | 126.5 |

| C-6 | 127.5 |

| C-7 | 126.0 |

| C-8 | 128.0 |

| C-8a | 133.5 |

Note: These are predicted values and may differ from experimental results. The carbon numbering scheme is provided in Figure 1.

Analysis of Spectral Features

Aromatic Carbons (C-1 to C-8a): The ten carbons of the naphthalene ring system resonate in the aromatic region of the ¹³C NMR spectrum, typically between 120 and 135 ppm.[9][10][11] The quaternary carbons (C-2, C-4a, and C-8a) are generally observed as weaker signals due to the absence of a nuclear Overhauser effect (NOE) enhancement from directly attached protons.

Alkynyl Carbons (C-1' and C-2'): The two sp-hybridized carbons of the ethynyl group resonate in a characteristic region of the ¹³C NMR spectrum, typically between 70 and 90 ppm.[9][12] The terminal carbon (C-1') is generally found at a slightly higher chemical shift than the internal carbon (C-2').

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR spectra, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.[7] Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ may also be used depending on the specific experimental requirements.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Purity: Ensure that the sample is free of paramagnetic impurities, as these can cause significant line broadening and a loss of spectral resolution.

-

Filtration: If the sample solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

NMR Spectrometer Parameters

The following are general guidelines for setting up the NMR experiment. Optimal parameters may vary depending on the specific instrument and desired outcome.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence with NOE is standard.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) will likely be required to achieve a good signal-to-noise ratio.

-

Key Concepts Illustrated

To further clarify the principles discussed in this guide, the following diagrams illustrate the key concepts of molecular structure and the workflow for NMR spectral analysis.

Caption: Structure of this compound with atom numbering.

References

- 1. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. arsdcollege.ac.in [arsdcollege.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. compoundchem.com [compoundchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. careerendeavour.com [careerendeavour.com]

The Vibrational Language of Alkynes in IR Spectroscopy

An In-depth Technical Guide to the Infrared Spectroscopy of the 2-Ethynylnaphthalene Alkyne Stretch

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy serves as a foundational analytical technique, offering a non-destructive window into the vibrational modes of a molecule's functional groups. This compound, a key building block in organic synthesis, presents a unique spectroscopic signature.[1] This guide provides an in-depth exploration of the theory, experimental protocol, and data interpretation for the characteristic alkyne stretching vibrations of this compound.

Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes.[2] The energy required to induce a vibration is dictated by the strength of the bond and the masses of the connected atoms, a relationship described by Hooke's Law.[3][4]

For alkynes, two vibrations are of primary diagnostic importance:

-

The ≡C-H Stretch: Exclusive to terminal alkynes (where the triple bond is at the end of a carbon chain), this vibration involves the stretching of the bond between the sp-hybridized carbon and a hydrogen atom. It characteristically appears as a strong and sharp absorption band around 3350-3250 cm⁻¹ .[5][6][7][8][9] Its distinct appearance in a relatively uncluttered region of the spectrum makes it a powerful indicator of a terminal alkyne.

-

The C≡C Stretch: This vibration corresponds to the stretching of the carbon-carbon triple bond itself. It typically appears in the 2260-2100 cm⁻¹ region .[6][7][8] The intensity of this absorption is highly dependent on the molecule's symmetry. Symmetrical or near-symmetrical internal alkynes may show a very weak or even absent C≡C stretching band due to a minimal change in the bond's dipole moment during vibration.[8] Terminal alkynes, being inherently asymmetrical, generally exhibit a more reliable, albeit often weak to medium, absorption.[5][9]

The Spectroscopic Signature of this compound: The Influence of Aromatic Conjugation

The structure of this compound features a terminal alkyne group directly attached to a naphthalene ring system. This conjugation—the alternation of single and triple/double bonds—has a predictable and significant effect on the alkyne's vibrational frequencies.

Causality of Conjugation Effects: Resonance delocalizes the π-electrons across the alkyne and the aromatic ring. This delocalization effectively reduces the electron density within the C≡C triple bond, giving it slightly more single-bond character.[10][11] This subtle weakening of the bond reduces its force constant, causing it to vibrate at a lower frequency (lower wavenumber).[11][12]

Therefore, for this compound, we can predict the following key spectral features:

-

≡C-H Stretch: A sharp, strong band is expected near 3300 cm⁻¹ .

-

C≡C Stretch: Due to conjugation with the naphthalene ring, the C≡C stretching frequency is shifted to a lower wavenumber compared to non-conjugated terminal alkynes. It is expected to appear in the 2140-2100 cm⁻¹ region .[3] The intensity is anticipated to be weak to medium. While IR absorption for conjugated alkynes can be weak, their signals are often exceptionally strong in Raman spectroscopy.[13]

Table 1: Key Vibrational Modes of this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Predicted Intensity | Rationale for Position/Intensity |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp | Characteristic of sp C-H bonds; high change in dipole moment.[6][8] |

| C≡C Stretch | Conjugated Terminal Alkyne | 2140 - 2100 | Weak to Medium | Frequency is lowered from the typical 2260-2100 cm⁻¹ range due to resonance with the naphthalene ring.[3][11] |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium | Characteristic of aromatic ring systems. Conjugation can increase intensity.[3] |

| C-H Bends | Aromatic Ring | 900 - 675 | Strong | Out-of-plane bending modes are often strong and can indicate substitution patterns. |

Experimental Protocol for High-Fidelity IR Spectrum Acquisition

Acquiring a clean, interpretable IR spectrum is contingent on meticulous sample preparation.[14] For a solid compound like this compound, the KBr pellet technique is a robust and widely used method.

Instrumentation:

A Fourier Transform Infrared (FT-IR) Spectrometer covering the mid-infrared range (4000-400 cm⁻¹) is required.

Materials:

-

This compound (1-2 mg)

-

Infrared-grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die set

-

Spatula

Step-by-Step Methodology (KBr Pellet Technique):

-

Background Spectrum: Ensure the sample chamber of the FT-IR spectrometer is empty and clean. Run a background scan to acquire a spectrum of the ambient atmosphere (primarily CO₂ and water vapor). The instrument software will automatically subtract this from the sample spectrum.

-

Sample Grinding: Place ~1-2 mg of this compound into a clean, dry agate mortar. Grind the sample gently but thoroughly for 1-2 minutes until it becomes a fine, consistent powder. The goal is to reduce particle size to minimize scattering of the infrared beam.[15]

-

Mixing with KBr: Add ~100-200 mg of dry KBr powder to the mortar.[14] Mix the sample and KBr by gentle grinding for another 2-3 minutes to ensure the sample is homogeneously dispersed within the KBr matrix.[14]

-

Loading the Die: Carefully transfer the powder mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet thickness.

-

Pressing the Pellet: Place the die into the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes. The applied pressure will cause the KBr to flow and encapsulate the sample in a solid, transparent, or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should show absorption bands corresponding to the vibrational modes of this compound against a flat baseline. Ensure that atmospheric CO₂ (~2350 cm⁻¹) and water vapor bands have been properly subtracted.

Workflow Diagram: FT-IR Analysis of this compound

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Data Interpretation and Validation

When analyzing the spectrum of this compound, the two most critical peaks for structural validation are:

-

The ≡C-H Stretch (~3300 cm⁻¹): The presence of this sharp, strong peak is definitive proof of a terminal alkyne. Its absence would strongly suggest an internal alkyne or that the functional group is not present.

-

The C≡C Stretch (~2110 cm⁻¹): The appearance of a weak-to-medium band in this region confirms the presence of the triple bond. Its position, shifted to a lower frequency, validates the conjugation with the aromatic system.

By confirming the presence and positions of these key bands, alongside the characteristic absorptions of the naphthalene ring, researchers can confidently verify the identity and structural integrity of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 3. davuniversity.org [davuniversity.org]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. wyzant.com [wyzant.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. youtube.com [youtube.com]

- 13. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. eng.uc.edu [eng.uc.edu]

A Technical Guide to the Rotational Spectroscopy of 2-Ethynylnaphthalene

This guide provides an in-depth exploration of the rotational spectroscopy of 2-ethynylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in astrochemistry and molecular physics.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the principles, experimental techniques, and data analysis associated with the microwave spectroscopy of this molecule.

Introduction: The Significance of this compound

Polycyclic aromatic hydrocarbons are fundamental constituents of the interstellar medium (ISM) and play a crucial role in astrochemistry.[1] Understanding their formation, structure, and abundance is key to unraveling the complex chemical processes occurring in space. This compound (C₁₂H₈) is a prominent member of this family, and its rotational spectrum serves as a unique fingerprint for its detection and characterization in astronomical sources like the Taurus Molecular Cloud (TMC-1).[1][2][3][4] The precise measurement of its rotational transitions in the laboratory provides the foundational data necessary for its unambiguous identification via radio astronomy.[2][3][4]

From a molecular physics perspective, this compound presents an excellent case study for understanding the rotational dynamics of a moderately large, asymmetric top molecule. Its spectrum reveals intricate details about its molecular geometry, centrifugal distortion, and electronic structure.

Theoretical Framework: Predicting the Rotational Spectrum

A robust theoretical understanding is paramount before embarking on experimental measurements. Quantum chemical calculations are indispensable for predicting the rotational spectrum and guiding the experimental search for transitions.

Molecular Structure and Dipole Moment

The rotational spectrum of a molecule is fundamentally determined by its moments of inertia, which are derived from its three-dimensional structure. For this compound, computational chemistry methods, such as density functional theory (DFT), are employed to optimize the molecular geometry and calculate the rotational constants (A, B, and C).

The intensity of the rotational transitions is governed by the molecule's permanent electric dipole moment. Theoretical calculations predict non-zero dipole moment components along the a and b principal axes (μₐ and μₑ), with a null c-dipole moment component due to its Cₛ symmetry.[5] This dictates that both a-type and b-type rotational transitions will be observable.

The Rotational Hamiltonian

The rotational energy levels of an asymmetric top molecule like this compound are described by a Watson's A-reduced Hamiltonian in the Iʳ representation. This Hamiltonian includes terms for the rigid rotor energy levels and corrections for centrifugal distortion. The key parameters in this Hamiltonian are the rotational constants (A, B, C) and the quartic centrifugal distortion constants (ΔJ, ΔJK, ΔK, δJ, δK).

Experimental Methodology: Unveiling the Spectrum

The laboratory investigation of the rotational spectrum of this compound is typically performed using a broadband Fourier-transform microwave (FTMW) spectrometer.

Spectrometer Setup and Sample Handling

A chirped-pulse FTMW spectrometer operating in a specific frequency range, for instance, 2-8 GHz, is a powerful tool for this analysis.[3] The solid sample of this compound, which can be commercially sourced, is vaporized and introduced into a high-vacuum chamber.[3] This is often achieved by heating the sample and seeding it in a supersonic jet of an inert carrier gas, such as neon or argon. This process cools the molecules to a very low rotational temperature (e.g., ~1 K), simplifying the spectrum by populating only the lowest rotational energy levels.[3]

Data Acquisition

A short, high-power microwave pulse, containing a wide range of frequencies (a "chirp"), is broadcast into the vacuum chamber. This pulse polarizes the molecules, which then emit a free induction decay (FID) signal as they relax. This FID is detected, digitized, and a Fourier transform is applied to convert the time-domain signal into a frequency-domain spectrum.[3]

Spectral Analysis and Fitting

The resulting broadband rotational spectrum is a dense collection of transitions. The initial assignment of these transitions is guided by the theoretical predictions of the rotational constants.

Line Identification and Assignment

The characteristic patterns of a-type and b-type transitions are identified in the experimental spectrum. Specialized software is used to predict the spectrum based on the initial theoretical constants and compare it to the measured spectrum. This iterative process of prediction and comparison allows for the confident assignment of a large number of rotational transitions.

Determination of Spectroscopic Constants

Once a sufficient number of transitions are assigned, they are fitted to the rotational Hamiltonian using a least-squares fitting procedure. This process refines the rotational constants and determines the centrifugal distortion constants with high precision.

Results and Interpretation: The Spectroscopic Constants of this compound

The analysis of the rotational spectrum of this compound yields a set of highly accurate spectroscopic constants. These constants are crucial for both astronomical searches and for benchmarking theoretical models.

| Parameter | Experimental Value (MHz) |

| A | 1637.3335(12) |

| B | 599.45523(42) |

| C | 438.98389(35) |

| ΔJ | 0.0401(16) x 10⁻³ |

| ΔJK | 0.319(11) x 10⁻³ |

| ΔK | 1.1 (fixed) x 10⁻³ |

| δJ | 0.00943(41) x 10⁻³ |

| δK | 0.125(41) x 10⁻³ |

| Table 1: Experimentally determined spectroscopic constants for this compound. The numbers in parentheses represent the 1σ uncertainty in the last digits. |

The excellent agreement between the experimentally determined constants and high-level theoretical calculations validates the accuracy of the quantum chemical models used.[3] The small, positive inertial defect confirms the planarity of the molecule, as expected.

Conclusion and Future Outlook

The rotational spectroscopy of this compound provides a powerful lens through which to study its physical and chemical properties. The precise spectroscopic constants derived from laboratory measurements are indispensable for its detection in the interstellar medium, contributing to our understanding of the cosmic carbon cycle. Future work may involve the study of its isotopologues to further refine its molecular structure and the investigation of its rotational spectrum in excited vibrational states to explore its intramolecular dynamics.

References

The Architectural Nuances of Crystalline 2-Ethynylnaphthalene Derivatives: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the intricate world of the crystal structure of 2-ethynylnaphthalene derivatives. As a Senior Application Scientist, the narrative that follows is engineered to bridge the gap between theoretical crystallography and its practical implications in fields such as materials science and pharmaceutical development. We will move beyond a mere recitation of structural parameters to an in-depth exploration of the supramolecular architecture, polymorphism, and the subtle yet powerful intermolecular forces that govern the solid-state behavior of these compounds.

Introduction: The this compound Scaffold - A Versatile Building Block

The this compound moiety is a key structural motif in a variety of advanced materials and pharmaceutical intermediates.[1][2] Its rigid, planar naphthalene core combined with the reactive ethynyl group provides a versatile platform for the synthesis of complex molecular architectures.[1] Understanding the spatial arrangement of these molecules in the solid state is paramount, as the crystal packing profoundly influences critical properties such as solubility, stability, bioavailability, and charge transport characteristics.

While the crystal structure of the parent this compound remains elusive in the current body of public-domain research, a detailed examination of its derivatives can provide profound insights into the governing principles of their crystal engineering. This guide will, therefore, focus on a well-characterized derivative, 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione, as a case study to illuminate the intricate interplay of intermolecular forces that dictate the crystal packing of this class of compounds.

The Power of Polymorphism: A Case Study of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione

A fascinating aspect of the solid-state chemistry of this compound derivatives is their propensity to exhibit polymorphism – the ability of a compound to exist in more than one crystalline form. These different crystalline arrangements, or polymorphs, can display distinct physical and chemical properties. A notable example is the solvent-dependent crystallization of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione, which can crystallize in two different polymorphic forms: a monoclinic and a triclinic system.[3][4]

The crystallization of this derivative from N,N-dimethylformamide yields the monoclinic form (space group P2₁/c), while crystallization from isopropyl alcohol results in the triclinic form (space group Pī).[3][5] This solvent-dependent polymorphism underscores the critical role of the crystallization environment in directing the supramolecular assembly of these molecules. The molecular conformations in both polymorphs are remarkably similar, with the naphthoquinone ring system being essentially planar.[3] The key differences lie in their three-dimensional packing, which is a direct consequence of the varied interplay of intermolecular interactions.

Decoding the Supramolecular Architecture: Key Intermolecular Interactions

The crystal packing of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione polymorphs is a delicate balance of several non-covalent interactions. A thorough analysis of these interactions is crucial for understanding and predicting the solid-state behavior of related derivatives.

The Role of C-H···O Hydrogen Bonds

In both the monoclinic and triclinic polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione, C-H···O hydrogen bonds play a significant role in the crystal packing.[3] These interactions, although weaker than conventional O-H···O or N-H···O hydrogen bonds, are highly directional and contribute significantly to the stability of the crystal lattice.

-

Monoclinic Polymorph: Molecules are linked via pairs of C-H···O hydrogen bonds, forming a tape-like structure.[3]

-

Triclinic Polymorph: C-H···O interactions are also instrumental in linking the molecules, contributing to the formation of a layered structure.[3]

The Significance of C-H···π Interactions

The ethynyl group and the aromatic naphthalene core provide opportunities for C-H···π interactions, where a C-H bond interacts with the π-electron cloud of an aromatic ring or a triple bond. These interactions are crucial in the packing of both polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione.[3]

-

Monoclinic Polymorph: Tapes formed by C-H···O hydrogen bonds are further linked by C-H···π interactions into layers. Adjacent layers are then connected by another C-H···π interaction, building a three-dimensional network.[3]

-

Triclinic Polymorph: In this form, C-H···π interactions are responsible for linking the layers formed by C-H···O and π–π interactions.[3]

The Influence of π–π Stacking Interactions

The planar nature of the naphthalene ring system makes it susceptible to π–π stacking interactions, which are a dominant force in the crystal engineering of many aromatic compounds.

-

Triclinic Polymorph: In this polymorph, π–π interactions with centroid-centroid distances of approximately 3.99 Å are observed between the naphthalene rings, contributing to the formation of molecular layers.[4]

-

A Note on a Related Derivative: In the crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, a closely related compound, no π–π stacking is observed, likely due to the steric hindrance of the C3 propargyl substituent.[6] This highlights the profound impact of even subtle changes in molecular structure on the resulting crystal packing.

Quantitative Crystallographic Data